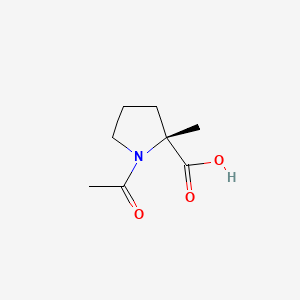

D-Proline, 1-acetyl-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Proline, 1-acetyl-2-methyl- is a chiral molecule belonging to the family of proline derivatives. It is an unnatural amino acid with significant biological activity and potential therapeutic applications. The compound is characterized by its conformational rigidity, which makes it a valuable reagent in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-acetyl-2-methyl- typically involves the acetylation of D-Proline. One common method includes the reaction of D-Proline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of D-Proline, 1-acetyl-2-methyl- often employs microbial processes. For instance, the microbial proline racemase-proline dehydrogenase cascade can be used to produce D-Proline, which is then acetylated to form D-Proline, 1-acetyl-2-methyl- .

Chemical Reactions Analysis

Types of Reactions: D-Proline, 1-acetyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted proline derivatives.

Scientific Research Applications

D-Proline, 1-acetyl-2-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a chiral organocatalyst in asymmetric synthesis.

Biology: Studied for its role in protein folding and structure due to its conformational rigidity.

Medicine: Investigated for its potential therapeutic applications, including antitumor activity.

Industry: Utilized in the synthesis of pharmaceuticals and as a building block for chiral catalysts.

Mechanism of Action

The mechanism of action of D-Proline, 1-acetyl-2-methyl- involves its interaction with various molecular targets. As a chiral organocatalyst, it facilitates asymmetric reactions by forming transient covalent bonds with substrates, thereby inducing chirality in the products . In biological systems, it influences protein folding and stability by interacting with peptide chains .

Comparison with Similar Compounds

L-Proline: A natural non-essential amino acid with similar catalytic properties but different stereochemistry.

Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline with applications in collagen synthesis.

Cis-4-hydroxy-D-proline: Another hydroxylated proline derivative with distinct stereochemistry.

Uniqueness: D-Proline, 1-acetyl-2-methyl- is unique due to its acetyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other proline derivatives. Its conformational rigidity and chiral nature make it particularly valuable in asymmetric synthesis and as a research tool in studying protein structure and function .

Biological Activity

D-Proline, 1-acetyl-2-methyl- is a synthetic derivative of proline, an amino acid essential for protein synthesis and various cellular functions. With the molecular formula C₈H₁₃NO₃ and a molecular weight of approximately 171.19 g/mol, this compound features notable modifications that enhance its biological activity and therapeutic potential. This article reviews its biological activities, mechanisms of action, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

D-Proline, 1-acetyl-2-methyl- is characterized by an acetyl group and a methyl group attached to the proline backbone. These substitutions confer distinct chemical properties that influence its reactivity and interaction with biological systems. The structural features include:

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- Chirality : This compound is chiral, which affects its biological interactions.

Biological Activities

D-Proline, 1-acetyl-2-methyl- exhibits several biological activities that may be beneficial in therapeutic contexts:

- Enzyme Inhibition : Research indicates that D-Proline, 1-acetyl-2-methyl- may act as an inhibitor for dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for blood sugar regulation. This inhibition suggests potential applications in developing antidiabetic therapies.

- Neurotransmitter Modulation : Some studies propose that this compound may influence neurotransmitter activity, potentially affecting learning and memory processes. However, further research is needed to elucidate these effects fully.

- Anticancer Potential : The compound's structural properties make it a candidate for anticancer drug development. It has been studied in the context of histone deacetylase (HDAC) inhibition, which is significant in cancer therapy due to HDAC's role in regulating gene expression related to cell cycle and apoptosis .

The mechanisms through which D-Proline, 1-acetyl-2-methyl- exerts its biological effects include:

- Enzyme Interaction : By inhibiting DPP-4, the compound can modulate glucose metabolism and insulin signaling pathways.

- HDAC Inhibition : The compound has shown promise in inhibiting HDAC activity, which can lead to increased acetylation of histones and subsequent changes in gene expression that may induce apoptosis in cancer cells .

Research Findings

Several studies have contributed to understanding the biological activity of D-Proline, 1-acetyl-2-methyl-. Key findings include:

Case Study 1: Antidiabetic Applications

In a study investigating the effects of D-Proline derivatives on glucose metabolism, researchers found that D-Proline, 1-acetyl-2-methyl-, when administered to diabetic animal models, significantly reduced blood glucose levels by inhibiting DPP-4 activity.

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of D-Proline derivatives reported that treatment with D-Proline, 1-acetyl-2-methyl-, led to significant apoptosis in A549 cells through HDAC inhibition. The study utilized various assays including MTT for cell viability and flow cytometry for apoptosis analysis.

Properties

IUPAC Name |

(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSYPKQVDFIHEJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@]1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.